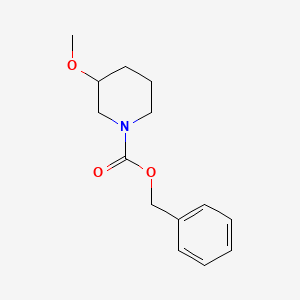
Benzyl 3-methoxypiperidine-1-carboxylate
説明
Benzyl 3-methoxypiperidine-1-carboxylate is a chemical compound with the formula C14H19NO3 and a molecular weight of 249.31 . It is used in research and has potential applications in various fields .
Molecular Structure Analysis
The molecular structure of Benzyl 3-methoxypiperidine-1-carboxylate consists of a benzyl group attached to a 3-methoxypiperidine-1-carboxylate moiety . The exact 3D conformation of the molecule could not be found in the available resources.Physical And Chemical Properties Analysis
Benzyl 3-methoxypiperidine-1-carboxylate has a molecular weight of 249.31 . Unfortunately, other physical and chemical properties such as boiling point, melting point, and solubility were not found in the available resources.科学的研究の応用
Synthetic Methodology and Intermediates
Benzyl 3-methoxypiperidine-1-carboxylate is utilized in various synthetic methodologies. For example, it serves as a key intermediate in the synthesis of complex chemical compounds. Horikawa et al. (2001) developed a practical synthetic route for methyl 2-methoxy-6-methylaminopyridine-3-carboxylate, highlighting the use of similar compounds in the synthesis of pyridine derivatives (Horikawa, Hirokawa, & Kato, 2001). Additionally, the compound has been involved in the synthesis of antiviral agents, as demonstrated by Boros et al. (2009) in their work on HIV integrase inhibitors (Boros et al., 2009).
Supramolecular Chemistry
In supramolecular chemistry, compounds like Benzyl 3-methoxypiperidine-1-carboxylate are important for constructing nanoscale objects. König et al. (2006) demonstrated this by developing a coupling protocol for the synthesis of oligo(p-benzamide)s, which are significant in building blocks for supramolecular chemistry (König, Abbel, Schollmeyer, & Kilbinger, 2006).
Medicinal Chemistry
The compound finds its application in medicinal chemistry as well. For instance, Shvedov et al. (1971) worked on derivatives of 2-benzyl-5-methoxyindole-3-carboxylic acid, which are related to Benzyl 3-methoxypiperidine-1-carboxylate, for potential use in pharmacology (Shvedov, Kurilo, & Grinev, 1971).
Organic Synthesis
In organic synthesis, this compound is significant for various reactions, such as palladium-catalyzed acyloxylation of benzyl sp3 C–H bonds, which was investigated by Zhang et al. (2010) (Zhang, Luo, Wang, Jia, Hu, & Cheng, 2010). Similarly, Isse et al. (2005) explored its role in the electrocarboxylation processes (Isse, Scialdone, Galia, & Gennaro, 2005).
Antitumor Agents
Moreover, the compound is pivotal in the synthesis of novel antitumor agents. Mondal et al. (2003) developed a method for synthesizing 1-methoxy-5,10-dioxo-5,10-dihydro-1H-benzo[g]isochromene-3-carboxylic acid (3-(dimethylamino)propyl)amide, showcasing its relevance in cancer research (Mondal, Nogami, Asao, & Yamamoto, 2003).
特性
IUPAC Name |
benzyl 3-methoxypiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-17-13-8-5-9-15(10-13)14(16)18-11-12-6-3-2-4-7-12/h2-4,6-7,13H,5,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGOMDKUOPGHQJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCN(C1)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 3-methoxypiperidine-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Propyl[(3,4,5-trimethoxyphenyl)methyl]amine](/img/structure/B6338497.png)
![([4-(Benzyloxy)phenyl]methyl)[(4- fluorophenyl)methyl]amine](/img/structure/B6338504.png)
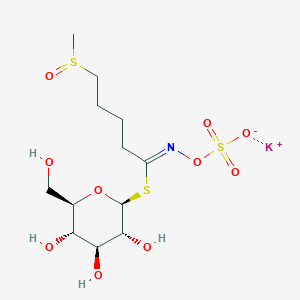

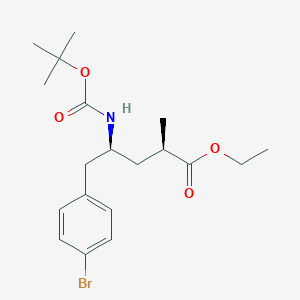
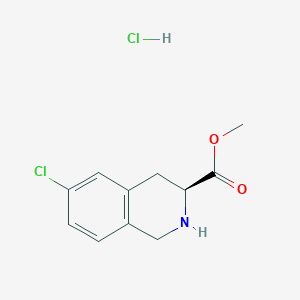

amine](/img/structure/B6338536.png)
![2-(3-Fluoro-phenyl)-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one, 95%](/img/structure/B6338548.png)
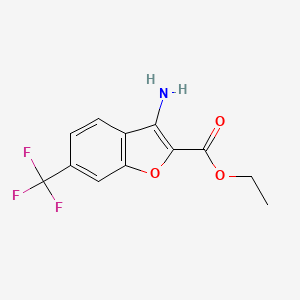
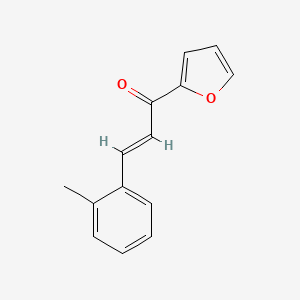
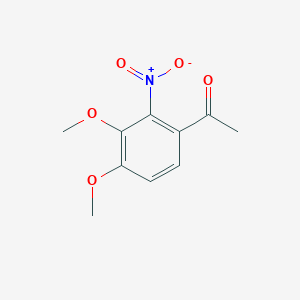
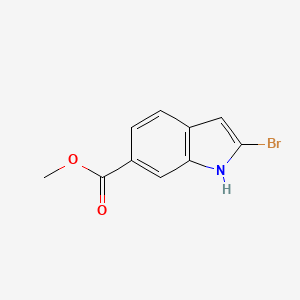
![(11bR)-8,9,10,11,12,13,14,15-Octahydro-4-hydroxy-2,6-bis(2,4,6-trimethylphenyl)-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin, 98% (99% ee)](/img/structure/B6338586.png)